2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
2’-(4-Chlorophenyl)-1-methyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound featuring a spiro linkage between a piperidine and a pyrazolo[1,5-c][1,3]benzoxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Chlorophenyl)-1-methyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrazolo[1,5-c][1,3]benzoxazine core.
Spiro linkage formation: The final step involves the formation of the spiro linkage, which can be facilitated by using specific catalysts and reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2’-(4-Chlorophenyl)-1-methyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
2’-(4-Chlorophenyl)-1-methyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its spiro structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Research into its biological activity, including cytotoxicity and enzyme inhibition, is ongoing to explore its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2’-(4-Chlorophenyl)-1-methyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo core and are known for their diverse pharmacological activities.
Spiro[piperidine-4,5’-pyrazolo] derivatives: These compounds have similar spiro linkages and are studied for their potential therapeutic applications.
Uniqueness
2’-(4-Chlorophenyl)-1-methyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its specific combination of structural features, including the chlorophenyl group, the spiro linkage, and the pyrazolo[1,5-c][1,3]benzoxazine core
Properties
CAS No. |
375357-51-0 |
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Molecular Formula |
C21H22ClN3O |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C21H22ClN3O/c1-24-12-10-21(11-13-24)25-19(17-4-2-3-5-20(17)26-21)14-18(23-25)15-6-8-16(22)9-7-15/h2-9,19H,10-14H2,1H3 |
InChI Key |
WHYKFLXIHKKUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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